

vistusertib metabolic stability comparison with analogs

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Compound Focus: Vistusertib

CAS No.: 1009298-59-2

Cat. No.: S548426

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Vistusertib Profile and Available Data

The table below summarizes the key characteristics of **Vistusertib** found in the search results.

Property	Description / Value
Drug Name	Vistusertib (AZD2014) [1]
Mode of Action	ATP-competitive, dual mTORC1 and mTORC2 inhibitor [2] [3]
Key Enzymes	Primarily metabolized by CYP3A4 and CYP3A5 [4]
Main Circulating Species	Parent drug (~78% of radioactivity) [4]
Key Pharmacokinetic Parameter	Steady-state plasma exposure (AUC _{SS}) at recommended dose: ~6,686 ng·h/mL [4]

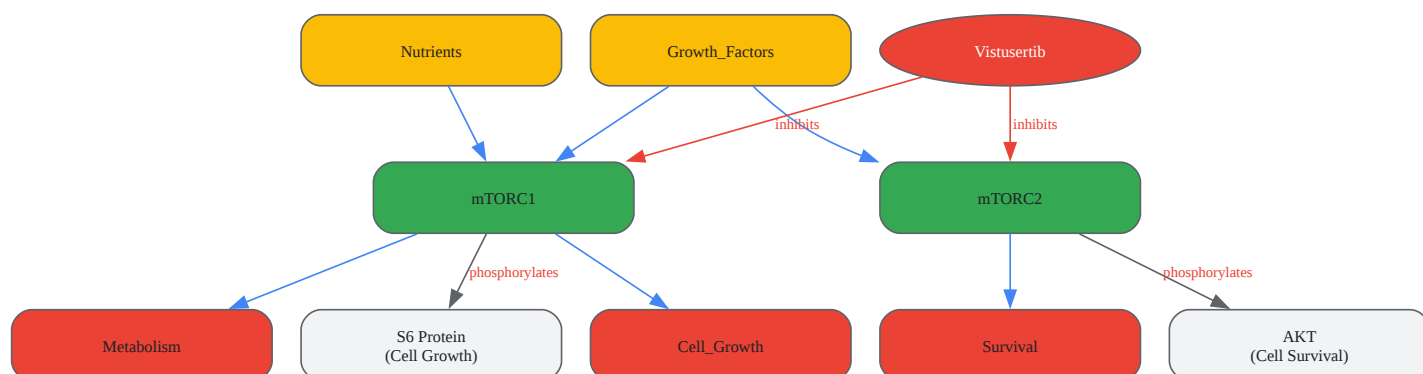
Experimental Protocols for Metabolic Stability

To conduct the metabolic stability assays needed for your comparison, here are established protocols from the literature. You can apply these same methods to **Vistusertib** and its analogs to generate comparable data.

- **LC-MS/MS Bioanalytical Method for Vistusertib:** A validated method exists specifically for quantifying **Vistusertib** in plasma [4].
 - **Sample Prep:** Protein precipitation using acetonitrile.
 - **Chromatography:** Waters UPLC BEH C18 column (2.1x50 mm, 1.7 μ m) with an isocratic mobile phase (acetonitrile-water-formic acid, 30:70:0.1 v/v/v).
 - **Detection:** SCIEX triple quadrupole mass spectrometer with positive electrospray ionization (MRM transition: m/z 463.1 \rightarrow 405.1).
 - **Performance:** The assay range is 5–5,000 ng/mL, with accuracy between 98.7–105.7% and precision (CV) \leq 10.5% [4].
- **General In Vitro Metabolic Stability Assays:** These are standard assays used to evaluate a drug candidate's elimination rate [5].
 - **Microsomal Stability:** Incubate the compound with liver microsomes (rich in Cytochrome P450 enzymes) to measure the intrinsic clearance mediated primarily by Phase I metabolism [6] [5].
 - **Hepatocyte Stability:** Incubate the compound with hepatocytes (liver cells). This provides a more complete picture as it contains both Phase I and Phase II metabolizing enzymes and can account for transporter effects [6] [5].
 - **Data Output:** The conversion rate of the compound is measured, and parameters like **metabolic rate** and **intrinsic clearance** can be calculated to predict in vivo clearance [5].

The mTOR Signaling Pathway

The following diagram illustrates the pathway targeted by **Vistusertib**, which is crucial for understanding its mechanism in relation to other inhibitors.



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